N-(1,3-benzodioxol-5-yl)-2-(4-methoxyphenyl)-6-methylimidazo[1,2-a]pyridin-3-amine
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Overview
Description
N-(1,3-benzodioxol-5-yl)-2-(4-methoxyphenyl)-6-methylimidazo[1,2-a]pyridin-3-amine, also known by its chemical structure C₁₈H₁₄N₂O₃, is a fascinating compound with diverse applications. Let’s explore its properties and functions.
Preparation Methods
Synthetic Routes::
Synthesis via Imidazo[1,2-a]pyridine Formation:
Industrial Production:
Chemical Reactions Analysis
Reactivity::
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products.
Substitution: Nucleophilic substitution reactions at the imidazo[1,2-a]pyridine ring or the benzodioxole moiety are common.
Reduction: Reduction of the nitro group (if present) can yield corresponding amines.
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Substitution: Alkyl halides, amines, or other nucleophiles.
Reduction: Sodium borohydride (NaBH₄) or catalytic hydrogenation.
- Oxidation may yield N-oxides or other oxygenated derivatives.
- Substitution reactions lead to various substituted analogs.
Scientific Research Applications
Medicine: Investigated for potential anticancer properties due to its unique structure.
Chemical Biology: Used as a probe to study specific biological pathways.
Mechanism of Action
Molecular Targets: Interaction with specific proteins or enzymes.
Pathways: Modulation of signaling pathways (e.g., MAPK, PI3K/Akt).
Comparison with Similar Compounds
Unique Features: Highlight its distinct structure compared to related compounds.
Similar Compounds: Include imidazo[1,2-a]pyridines, benzodioxoles, and other heterocyclic systems.
Properties
Molecular Formula |
C22H19N3O3 |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(4-methoxyphenyl)-6-methylimidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C22H19N3O3/c1-14-3-10-20-24-21(15-4-7-17(26-2)8-5-15)22(25(20)12-14)23-16-6-9-18-19(11-16)28-13-27-18/h3-12,23H,13H2,1-2H3 |
InChI Key |
GGUUGMPDKNFREL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=NC(=C2NC3=CC4=C(C=C3)OCO4)C5=CC=C(C=C5)OC)C=C1 |
Origin of Product |
United States |
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